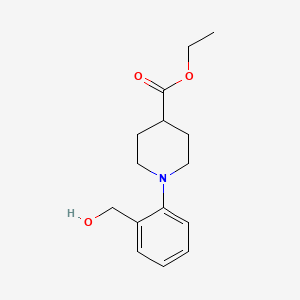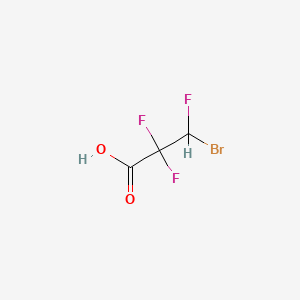
3-Bromo-2,2,3-trifluoropropanoic acid
Übersicht
Beschreibung
“3-Bromo-2,2,3-trifluoropropanoic acid” is a chemical compound with the CAS Number: 679-95-8 . It has a molecular weight of 206.95 and is also known as 3-Bromo-3H-perfluoropropanoic acid . The compound is in liquid form at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C3H2BrF3O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9) .
Physical And Chemical Properties Analysis
The compound is a liquid at ambient temperature . The storage temperature is ambient .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260, P271, and P280, which advise not to breathe dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection, respectively .
Wirkmechanismus
Mode of Action
It is known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It is known that the compound can participate in Suzuki–Miyaura coupling
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,2,3-trifluoropropanoic acid . .
Biochemische Analyse
Biochemical Properties
3-Bromo-2,2,3-trifluoropropanoic acid plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules through covalent bonding, leading to modifications in their structure and function . For instance, it can react with nucleophilic sites on enzymes, resulting in enzyme inhibition or activation depending on the specific context of the reaction. The interactions of this compound with biomolecules are primarily driven by its electrophilic nature, allowing it to form stable adducts with nucleophilic amino acid residues.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit key metabolic enzymes, leading to disruptions in metabolic flux and energy production. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby impacting cellular responses to environmental stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The compound’s bromine and trifluoromethyl groups contribute to its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. This binding can result in conformational changes in the target biomolecules, altering their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors or other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under ambient conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent enzyme inhibition or alterations in gene expression. These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage, organ dysfunction, and adverse physiological responses. Understanding the dosage-dependent effects of this compound is crucial for evaluating its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit or activate specific metabolic enzymes, leading to changes in the concentrations of key metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the mitochondria, where it can affect mitochondrial enzymes and metabolic processes. Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. The specific localization of this compound is critical for understanding its precise biochemical and cellular effects.
Eigenschaften
IUPAC Name |
3-bromo-2,2,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQMRWFTOFYPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660172 | |
| Record name | 3-Bromo-2,2,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
679-95-8 | |
| Record name | 3-Bromo-2,2,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




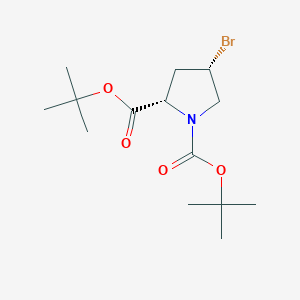
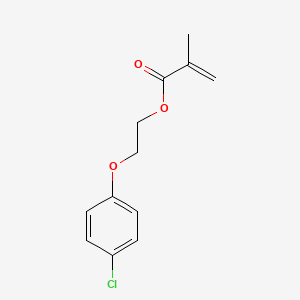
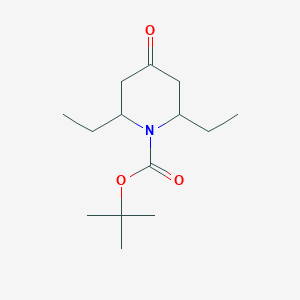
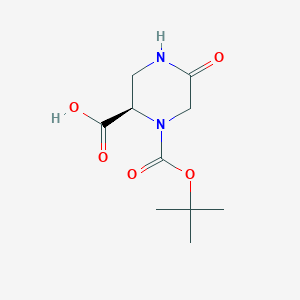
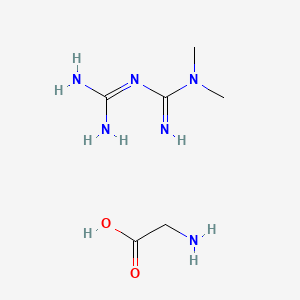
![4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1498121.png)
![(6S,9S)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B1498122.png)
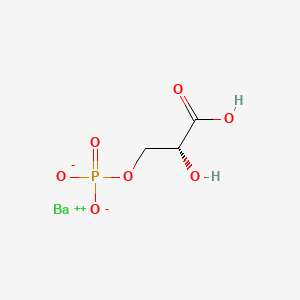
![1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1498126.png)

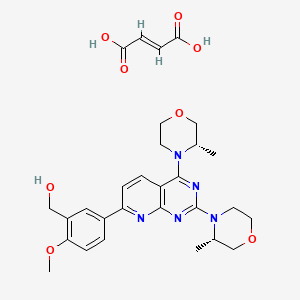
![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B1498131.png)
